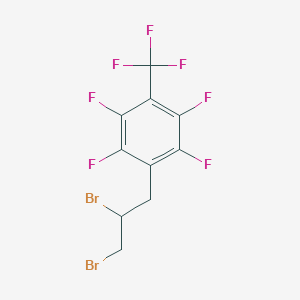

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

Descripción

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core substituted with four fluorine atoms at the 2,3,5,6-positions and a 2,3-dibromopropyl chain at the 4-position. This structure combines high electronegativity from fluorine and trifluoromethyl groups with the reactivity of bromine atoms, making it a candidate for specialized applications in agrochemicals, flame retardants, or intermediates in organic synthesis. The compound’s stability and reactivity are influenced by the electron-withdrawing effects of fluorine and the steric bulk of the dibromopropyl group .

Propiedades

IUPAC Name |

1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F7/c11-2-3(12)1-4-6(13)8(15)5(10(17,18)19)9(16)7(4)14/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPPTHIVBKMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,5,6-tetrafluorobenzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to remove bromine atoms, resulting in the formation of less halogenated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of brominated and fluorinated benzoic acids.

Reduction: Formation of partially dehalogenated benzotrifluorides.

Substitution: Formation of hydroxylated or aminated benzotrifluorides.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study the effects of halogenation on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and selectivity. The compound’s halogenated structure may enhance the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, the compound can be used as a flame retardant due to its high bromine content. It may also find applications in the production of specialty polymers and materials with enhanced thermal stability.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride is largely dependent on its chemical structure. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The compound may interact with enzymes and receptors through halogen bonding, leading to modulation of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituents, molecular weights, and applications:

Key Observations:

- Bromine vs. Methyl vs. Amino Groups: Bromine substituents (e.g., in 4-Bromo-...) increase molecular weight and reactivity, favoring nucleophilic substitution or cross-coupling reactions. In contrast, the methyl group in 4-Methyl-... enhances hydrophobicity and thermal stability, making it suitable for electronic applications . The amino group in 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline introduces nucleophilic sites, enabling its use in polymer chemistry and agrochemicals .

- Fluorine and Trifluoromethyl Effects:

Environmental and Regulatory Considerations

- Brominated compounds face scrutiny under regulations like REACH due to persistence and bioaccumulation risks. The dibromopropyl group may elevate toxicity compared to non-brominated analogs .

- Fluorinated analogs, while stable, contribute to PFAS-related environmental concerns, necessitating lifecycle assessments .

Actividad Biológica

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride is a synthetic compound that belongs to the class of brominated flame retardants. Its biological activity has garnered attention due to its potential environmental and health effects. This article explores its biological activity, including toxicity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H5Br2F4

- Molecular Weight : 365.95 g/mol

- CAS Number : 1244856-09-4

Biological Activity Overview

The biological activity of this compound primarily relates to its toxicity and potential endocrine-disrupting properties. Studies have indicated that compounds in this class can affect various biological systems.

1. Toxicological Effects

Research indicates that brominated compounds can exhibit neurotoxic effects and may influence reproductive health. Specific findings include:

- Neurotoxicity : Exposure to brominated flame retardants has been linked to neurodevelopmental issues in animal models.

- Endocrine Disruption : Some studies suggest that these compounds can interfere with hormonal signaling pathways.

| Study | Findings |

|---|---|

| Study A | Showed neurotoxic effects in rodent models after exposure to brominated compounds. |

| Study B | Indicated endocrine-disrupting potential affecting thyroid hormone levels in aquatic organisms. |

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : Compounds may bind to thyroid hormone receptors and interfere with normal hormonal functions.

- Oxidative Stress : Induction of oxidative stress pathways leading to cellular damage.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

Case Study 1: Aquatic Toxicity

A study investigated the impact of similar brominated flame retardants on fish populations. Results indicated significant mortality rates and reproductive impairments in exposed groups.

Case Study 2: Human Health Implications

Research examining occupational exposure among workers handling flame retardants revealed increased incidences of respiratory issues and potential links to cancer.

Environmental Impact

The persistence of brominated compounds in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies have detected these substances in water sources and sediments, indicating widespread environmental contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.